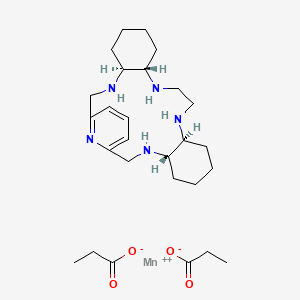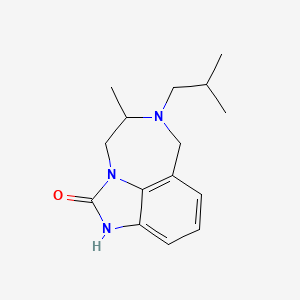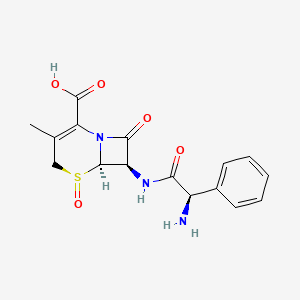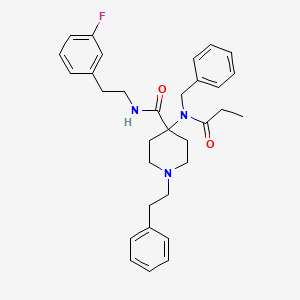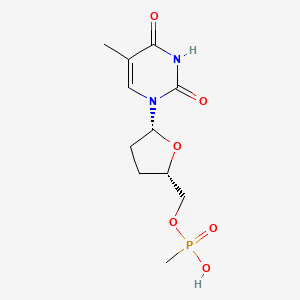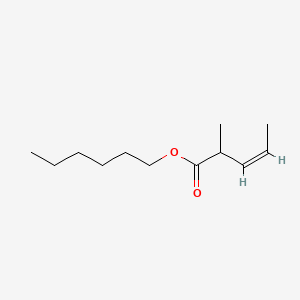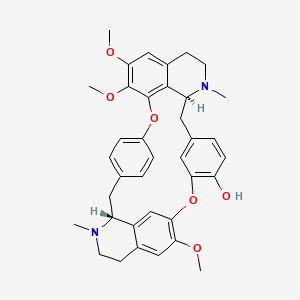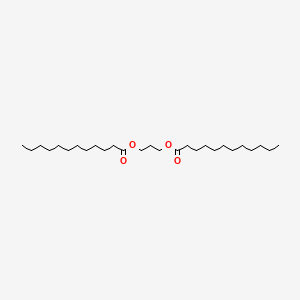
1,3-Propanediyl dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,3-Propanediyl dilaurate can be synthesized through various methods. One common synthetic route involves the esterification of 1,3-propanediol with lauric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial production methods often utilize enzymatic processes to achieve higher specificity and yield. Lipase-catalyzed esterification is a popular method, where lipase enzymes are used to catalyze the reaction between 1,3-propanediol and lauric acid under mild conditions .
Análisis De Reacciones Químicas
1,3-Propanediyl dilaurate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions are 1,3-propanediol, lauric acid, and their respective derivatives .
Aplicaciones Científicas De Investigación
1,3-Propanediyl dilaurate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-propanediyl dilaurate involves its interaction with biological membranes and enzymes. As a diester, it can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can be hydrolyzed by esterases to release 1,3-propanediol and lauric acid, which can exert antimicrobial effects by disrupting microbial cell membranes .
Comparación Con Compuestos Similares
1,3-Propanediyl dilaurate can be compared with other similar compounds such as:
1,2-Propanediyl dilaurate: Similar in structure but with ester groups at different positions, leading to different physical and chemical properties.
1,3-Dipalmitin: Another diester but derived from palmitic acid, which has a longer carbon chain than lauric acid, affecting its solubility and melting point.
1,3-Dioleoyl glycerol: A diester derived from oleic acid, which is unsaturated, leading to different reactivity and applications.
This compound is unique due to its specific esterification pattern and the properties conferred by lauric acid, such as its antimicrobial activity and biocompatibility .
Propiedades
Número CAS |
26719-54-0 |
|---|---|
Fórmula molecular |
C27H52O4 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
3-dodecanoyloxypropyl dodecanoate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-9-11-13-15-17-19-22-26(28)30-24-21-25-31-27(29)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
RREUCPUHQJKHDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


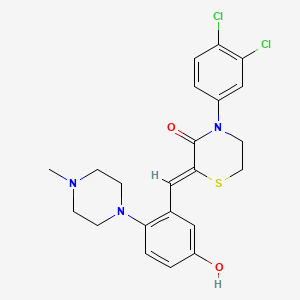
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
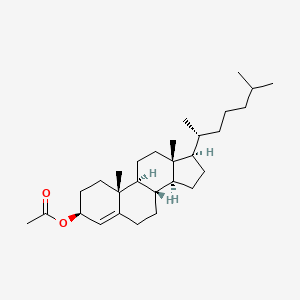
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
